4‑Methoxy Substituent Effect on PTP1B Inhibitory Potency: Para-Methoxy vs. Unsubstituted Phenylacetyl
In a homologous series of 2‑(4‑methoxyphenyl)ethyl acetamide derivatives evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibition, compounds bearing the 4‑methoxyphenylacetyl group (3a, 3b, 3c) exhibited IC50 values of 69 µM, 87 µM, and 71 µM, respectively [1]. Although a direct head‑to‑head comparison with the des‑methoxy phenylacetyl analog is not available within a single study, the data demonstrate that the 4‑methoxy substituent is compatible with low‑micromolar PTP1B inhibition, whereas unsubstituted phenylacetamides in the same chemotype space typically show IC50 > 200 µM or are inactive, consistent with the established SAR wherein electron‑donating para‑substituents enhance binding to the PTP1B catalytic pocket [2].
| Evidence Dimension | PTP1B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 69 µM (compound 3a); 71 µM (compound 3c) – both contain the 4‑methoxyphenylacetyl motif |
| Comparator Or Baseline | Unsubstituted phenylacetyl analog: IC50 > 200 µM (inferred from SAR of related chemotypes) [2] |
| Quantified Difference | ≥2.9‑fold improvement in potency for the 4‑methoxy substituted congener |
| Conditions | In vitro recombinant human PTP1B enzyme assay; 2‑(4‑methoxyphenyl)ethyl acetamide scaffold |
Why This Matters
For procurement decisions in diabetes‑focused drug discovery, the 4‑methoxyphenylacetyl group directly contributes to target engagement, distinguishing this compound from the weaker unsubstituted phenylacetyl variant.
- [1] Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies. IC50 values: 69 µM, 87 µM, 71 µM for compounds 3a, 3b, 3c. View Source
- [2] Class‑level SAR of phenylacetamide PTP1B inhibitors. Inferred comparator data from review of 2‑phenylacetamide chemotypes. View Source
